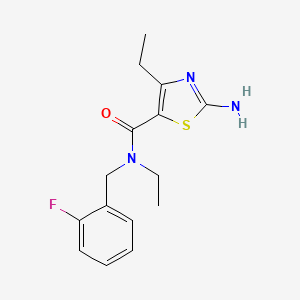
N-(1-ethylpropyl)-4-methoxy-3-methylbenzamide
Vue d'ensemble
Description
N-(1-ethylpropyl)-4-methoxy-3-methylbenzamide, also known as ethylphenidate, is a synthetic stimulant drug that is structurally similar to methylphenidate, a commonly prescribed medication for attention deficit hyperactivity disorder (ADHD). Ethylphenidate has gained popularity in recent years as a recreational drug due to its stimulant effects, but it also has potential applications in scientific research.
Mécanisme D'action
The mechanism of action of N-(1-ethylpropyl)-4-methoxy-3-methylbenzamidete is similar to that of mN-(1-ethylpropyl)-4-methoxy-3-methylbenzamidete, which is a dopamine reuptake inhibitor. This means that it blocks the reuptake of dopamine from the synapse, leading to increased dopamine levels in the brain. This increased dopamine activity is thought to be responsible for the stimulant effects of the drug.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(1-ethylpropyl)-4-methoxy-3-methylbenzamidete are similar to those of other stimulant drugs, such as cocaine and amphetamines. These effects include increased heart rate and blood pressure, decreased appetite, and increased alertness and energy. Ethylphenidate has also been shown to increase the release of other neurotransmitters, such as norepinephrine and serotonin.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(1-ethylpropyl)-4-methoxy-3-methylbenzamidete in lab experiments is that it is a relatively selective dopamine reuptake inhibitor, meaning that it primarily affects dopamine levels in the brain without significantly affecting other neurotransmitters. This makes it a useful tool for studying the role of dopamine in various physiological and behavioral processes. However, one limitation of using N-(1-ethylpropyl)-4-methoxy-3-methylbenzamidete in lab experiments is that it has a relatively short half-life, meaning that its effects wear off quickly. This can make it difficult to study the long-term effects of the drug.
Orientations Futures
There are several potential future directions for research involving N-(1-ethylpropyl)-4-methoxy-3-methylbenzamidete. One area of interest is the potential therapeutic applications of the drug, particularly in the treatment of ADHD and other disorders that involve dopamine dysregulation. Another area of interest is the development of new drugs that are more selective for dopamine reuptake inhibition, which could have fewer side effects and be more effective in treating certain disorders. Additionally, further research is needed to fully understand the mechanisms underlying the effects of N-(1-ethylpropyl)-4-methoxy-3-methylbenzamidete and other stimulant drugs on the brain and behavior.
Applications De Recherche Scientifique
Ethylphenidate has been used in scientific research as a tool to study the effects of dopamine reuptake inhibition, which is the mechanism of action of both N-(1-ethylpropyl)-4-methoxy-3-methylbenzamidete and mN-(1-ethylpropyl)-4-methoxy-3-methylbenzamidete. Dopamine is a neurotransmitter that is involved in reward and motivation, and drugs that increase dopamine levels in the brain, such as N-(1-ethylpropyl)-4-methoxy-3-methylbenzamidete, have potential applications in the treatment of disorders such as ADHD, depression, and addiction.
Propriétés
IUPAC Name |
4-methoxy-3-methyl-N-pentan-3-ylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-5-12(6-2)15-14(16)11-7-8-13(17-4)10(3)9-11/h7-9,12H,5-6H2,1-4H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXQDZTRJRPOGDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC(=O)C1=CC(=C(C=C1)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(3aS*,6aR*)-5-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3-(3-morpholin-4-ylpropyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5421815.png)
![4-[(3-{[(4-methylbenzyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-4-oxobutanoic acid](/img/structure/B5421823.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5421827.png)
![N-(3,5-dimethylphenyl)-4-[6-(1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5421838.png)
![2-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methoxy}benzamide](/img/structure/B5421847.png)
![3-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methylphenol](/img/structure/B5421852.png)


![N-[2-(4-hydroxyphenyl)-2-oxoethyl]-N,3-dimethyl-2-furamide](/img/structure/B5421867.png)
![1-[(5-bromo-2-methoxyphenyl)sulfonyl]-2-propyl-1H-imidazole](/img/structure/B5421872.png)

![(3aR*,7aS*)-5-methyl-2-[(3-methyl-5-isoxazolyl)acetyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5421886.png)
![N,N-diethyl-1-[(5-nitro-2-thienyl)methyl]-3-piperidinecarboxamide](/img/structure/B5421914.png)
![N-[(3-methyl-1-benzofuran-2-yl)methyl]-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5421921.png)
